methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is notable for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfonamide and ester groups. One common method involves the reaction of thiophene-2-carboxylic acid with sulfonamide derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1396871-23-0) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NO5S3, with a molecular weight of 347.4 g/mol. Its structure includes a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature.
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For example, studies on sulfamoyl derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
The proposed mechanism of action for compounds in this class involves interaction with specific cellular pathways that regulate cell growth and survival. The presence of the sulfamoyl group is particularly noteworthy as it may enhance binding affinity to target proteins involved in tumor progression. The thiophene moiety can also participate in electron transfer processes that disrupt cellular redox balance, leading to increased oxidative stress in cancer cells .
Case Studies and Research Findings
Case Study 1: Inhibition of Tumor Cell Growth
A study conducted by Thanasai et al. (2010) explored the effects of sulfamoyl derivatives on cholangiocarcinoma cell lines. The results showed that these compounds significantly inhibited cell migration and proliferation, suggesting a potential therapeutic application in cancer treatment .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a targeted therapy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃N O₅S₃ |
Molecular Weight | 347.4 g/mol |
CAS Number | 1396871-23-0 |
Potential Biological Activities | Antitumor, Antioxidant |
Study | Findings |
---|---|
Thanasai et al. (2010) | Inhibition of cholangiocarcinoma cell migration |
Cytotoxicity Assessment | Selective toxicity towards tumor cells |
Properties
IUPAC Name |
methyl 3-[(2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S3/c1-18-12(15)11-10(4-6-20-11)21(16,17)13-7-8(14)9-3-2-5-19-9/h2-6,8,13-14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKYCGLRALGEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.